![molecular formula C19H22N4O4 B2824870 1-{[6-(4-methylphenyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazin-3-yl]carbonyl}piperidine-4-carboxylic acid CAS No. 1986681-59-7](/img/structure/B2824870.png)

1-{[6-(4-methylphenyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazin-3-yl]carbonyl}piperidine-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

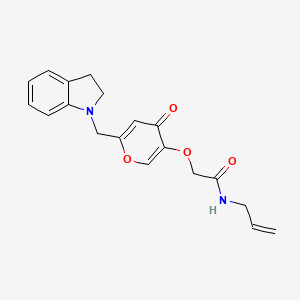

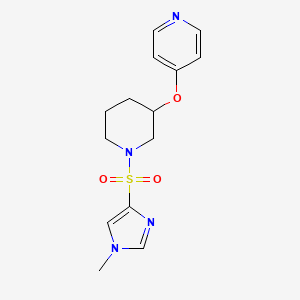

This compound is a biochemical used for proteomics research . It has a molecular formula of C19H22N4O4 and a molecular weight of 370.40 .

Synthesis Analysis

The synthesis of similar compounds, such as 1,2,4-triazole-containing scaffolds, has been achieved using various ester ethoxycarbonylhydrazones with several primary amines . A three-step reaction sequence has been used to synthesize derivatives of the new ring system benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepinone .Molecular Structure Analysis

The structure of this compound includes a 1,2,4-triazole ring, which is a five-membered ring containing three nitrogen atoms . This ring is part of a larger structure that includes a piperidine ring and a carboxylic acid group.Chemical Reactions Analysis

The synthesis of similar compounds involves a one-pot, three-step cascade process engaging five reactive centers (amide, amine, carbonyl, azide, and alkyne) . This process has been used to synthesize alicyclic derivatives of quinazolinotriazolobenzodiazepine .Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activities

- This compound has been synthesized and evaluated for its antimicrobial activities. Studies have shown that derivatives of this compound possess significant antimicrobial activity against a range of microorganisms (Bektaş et al., 2007).

Pharmacological Evaluation

- Pharmacological evaluations of derivatives of this compound have been conducted. Novel derivatives have been characterized and screened for antibacterial and antifungal activity. Some compounds demonstrated good antimicrobial activity (Suresh, Lavanya, & Rao, 2016).

Inhibitors of Soluble Epoxide Hydrolase

- The compound has been identified as an inhibitor of soluble epoxide hydrolase, which is significant for its potential use in various disease models. This discovery was made using high throughput screening (Thalji et al., 2013).

Synthesis and Biological Evaluation

- The compound has been involved in the synthesis of novel antimicrobial agents. Newly synthesized derivatives were tested for antimicrobial activity, with several showing promising results (Fandaklı et al., 2012).

5-HT2 Antagonist Activity

- Derivatives of this compound have been prepared and tested for 5-HT2 and alpha 1 receptor antagonist activity, indicating potential applications in the treatment of mental health disorders (Watanabe et al., 1992).

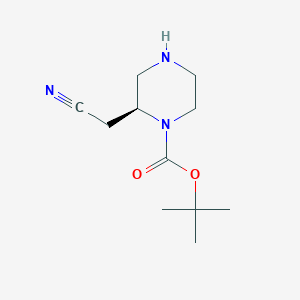

Synthesis of 2-Substituted Piperazines

- The compound has been used in the synthesis of 2-substituted piperazines, showcasing its versatility in chemical synthesis (Clark & Elbaum, 2007).

Antihypertensive Agents

- Research has explored the use of derivatives of this compound as potential antihypertensive agents, with some compounds showing promising activity (Bayomi et al., 1999).

Wirkmechanismus

Eigenschaften

IUPAC Name |

1-[6-(4-methylphenyl)-6,7-dihydro-4H-triazolo[5,1-c][1,4]oxazine-3-carbonyl]piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O4/c1-12-2-4-13(5-3-12)16-10-23-15(11-27-16)17(20-21-23)18(24)22-8-6-14(7-9-22)19(25)26/h2-5,14,16H,6-11H2,1H3,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJIIKBOINOCQLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CN3C(=C(N=N3)C(=O)N4CCC(CC4)C(=O)O)CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methyl-N-(pyridin-4-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-amine dihydrochloride](/img/structure/B2824788.png)

![5-(2-methoxyethyl)-N-(4-methyl-1,3-thiazol-2-yl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2824793.png)

![N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2824798.png)

![(2,2-Difluoro-6-bicyclo[3.1.0]hexanyl)methanol](/img/structure/B2824801.png)

![N-butyl-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2824808.png)

![3-fluoro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2824809.png)